molecular formula C11H16BNO4S B8772329 4-[(1,1-Dioxidothiomorpholino)methyl]phenylboronic Acid

4-[(1,1-Dioxidothiomorpholino)methyl]phenylboronic Acid

Cat. No. B8772329
M. Wt: 269.13 g/mol
InChI Key: CIZHHURYUJSTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-Dioxidothiomorpholino)methyl]phenylboronic Acid is a useful research compound. Its molecular formula is C11H16BNO4S and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(1,1-Dioxidothiomorpholino)methyl]phenylboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1,1-Dioxidothiomorpholino)methyl]phenylboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16BNO4S

Molecular Weight

269.13 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4,14-15H,5-9H2

InChI Key

CIZHHURYUJSTKL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCS(=O)(=O)CC2)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of (4-bromomethylphenyl)boronic acid (2.00 g, 9.31 mmol), thiomorpholine 1,1-dioxide (1.50 g, 11.1 mmol) and potassium carbonate (2.60 g, 18.8 mmol) in acetone (25 mL, 340 mmol) was heated at 40° C. for 18 hours then cooled to room temperature. The volatiles were evaporated and the residue was suspended in saturated aqueous ammonium chloride (100 mL). The aqueous was decanted from the waxy solid and the solid was dissolved in methanol (50 mL), filtered to remove insoluble salts and evaporated. 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide was isolated as a tan foam. The crude material was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of (4-bromomethylphenyl)boronic acid (2.00 g, 9.31 mmol), thiomorpholine 1,1-dioxide (1.50 g, 11.1 mmol), and potassium carbonate (2.60 g, 18.8 mmol) in acetone (25 mL) was stirred at 40° C. for 18 hours. The mixture was cooled to room temperature and the volatiles were evaporated. The residue was suspended in saturated aqueous ammonium chloride (100 mL). The aqueous phase was decanted from the waxy solid, rinsed with water (50 mL), and decanted again. The waxy solid was dissolved in methanol (50 mL), filtered to remove insoluble salts and evaporated to obtain 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide as a tan foam (2.48 g). The recovered material was crude by 1HNMR but was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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